molecular formula C10H13FN2O B1386793 2-Amino-5-fluoro-N-propylbenzamide CAS No. 1094449-17-8

2-Amino-5-fluoro-N-propylbenzamide

Cat. No.: B1386793
CAS No.: 1094449-17-8
M. Wt: 196.22 g/mol
InChI Key: UWACAROKGRLBGW-UHFFFAOYSA-N
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Description

2-Amino-5-fluoro-N-propylbenzamide is an organic compound with the molecular formula C10H13FN2O and a molecular weight of 196.22 g/mol . This compound is part of the benzamide family and is characterized by the presence of an amino group, a fluorine atom, and a propyl group attached to the benzene ring.

Preparation Methods

The synthesis of 2-Amino-5-fluoro-N-propylbenzamide typically involves multiple steps. One common method includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity while maintaining cost-effectiveness and safety.

Chemical Reactions Analysis

2-Amino-5-fluoro-N-propylbenzamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-Amino-5-fluoro-N-propylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The amino and fluorine groups play a crucial role in binding to active sites, influencing the compound’s efficacy and specificity . Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

2-Amino-5-fluoro-N-propylbenzamide can be compared with other benzamide derivatives, such as:

Biological Activity

2-Amino-5-fluoro-N-propylbenzamide is a benzamide derivative characterized by its unique structural features, including an amino group, a fluorine atom, and a propyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C10H12FN2O
  • Molecular Weight : 194.22 g/mol
  • Structure : The compound consists of a benzene ring substituted with an amino group at the 2-position, a fluorine atom at the 5-position, and a propyl group attached to the nitrogen of the amide functional group.

The biological activity of this compound is primarily linked to its interactions with specific enzymes and receptors. The presence of the amino and fluorine groups enhances its lipophilicity and binding affinity to various biological targets, which may include:

  • Enzymes : Potential inhibition or modulation of enzyme activity.
  • Receptors : Interaction with specific receptor sites influencing cellular signaling pathways.

The exact mechanism of action remains under investigation, but preliminary studies indicate that it may modulate biological pathways effectively, making it a candidate for further pharmacological studies .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although specific pathogens and mechanisms require further exploration.
  • Enzyme Inhibition : It has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction could have implications for drug-drug interactions .
  • Antitumor Potential : Similar benzamide derivatives have demonstrated antitumor activity, suggesting that this compound may also possess anticancer properties .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural DifferencesUnique Features
This compoundFluorine instead of chlorineEnhanced lipophilicity; potential for better bioavailability
2-Amino-5-chloro-N-propylbenzamideChlorine instead of fluorineDifferent reactivity profile; potential for different enzyme interactions
2-Amino-N-propylbenzamideLacks fluorineMore polar; differing biological activity

This table illustrates how variations in substituents influence the reactivity and biological activity of these compounds.

Properties

IUPAC Name

2-amino-5-fluoro-N-propylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O/c1-2-5-13-10(14)8-6-7(11)3-4-9(8)12/h3-4,6H,2,5,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWACAROKGRLBGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(C=CC(=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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